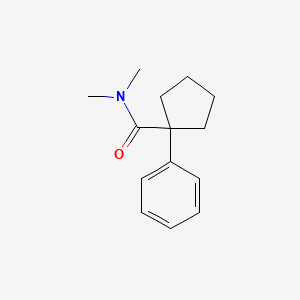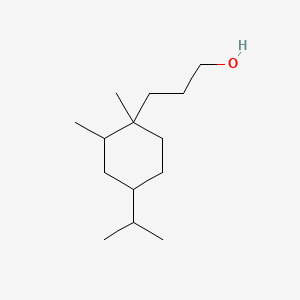
4-(Isopropyl)-alpha,beta-dimethylcyclohexylpropan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Isopropyl)-alpha,beta-dimethylcyclohexylpropan-1-ol is an organic compound with a complex structure that includes a cyclohexane ring substituted with isopropyl and methyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Isopropyl)-alpha,beta-dimethylcyclohexylpropan-1-ol typically involves multi-step organic reactions. One common method includes the Friedel-Crafts acylation followed by a Clemmensen reduction . The Friedel-Crafts acylation introduces the acyl group to the benzene ring, which is then reduced to an alkane in the Clemmensen reduction step.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of catalysts and controlled reaction conditions to ensure high yield and purity. Specific details on industrial methods are often proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions
4-(Isopropyl)-alpha,beta-dimethylcyclohexylpropan-1-ol can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may use reagents like lithium aluminum hydride.
Substitution: Common reagents for substitution reactions include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction typically produces alcohols.
Scientific Research Applications
4-(Isopropyl)-alpha,beta-dimethylcyclohexylpropan-1-ol has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis.
Biology: Investigated for its potential biological activity and interactions with cellular components.
Medicine: Explored for its potential therapeutic properties.
Industry: Utilized in the production of various chemical products and materials
Mechanism of Action
The mechanism of action of 4-(Isopropyl)-alpha,beta-dimethylcyclohexylpropan-1-ol involves its interaction with specific molecular targets and pathways. This compound may act by binding to receptors or enzymes, altering their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Isopropyl alcohol: A simpler alcohol with similar isopropyl group.
Cyclohexanol: A cyclohexane ring with a hydroxyl group.
4-Isopropylbenzaldehyde: Contains an isopropyl group attached to a benzene ring.
Uniqueness
4-(Isopropyl)-alpha,beta-dimethylcyclohexylpropan-1-ol is unique due to its specific substitution pattern on the cyclohexane ring, which imparts distinct chemical and physical properties compared to its analogs.
Properties
CAS No. |
36779-89-2 |
|---|---|
Molecular Formula |
C14H28O |
Molecular Weight |
212.37 g/mol |
IUPAC Name |
3-(1,2-dimethyl-4-propan-2-ylcyclohexyl)propan-1-ol |
InChI |
InChI=1S/C14H28O/c1-11(2)13-6-8-14(4,7-5-9-15)12(3)10-13/h11-13,15H,5-10H2,1-4H3 |
InChI Key |
MTWMWFCFJBOGBM-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(CCC1(C)CCCO)C(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




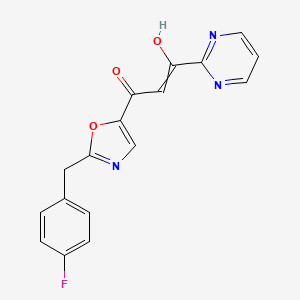
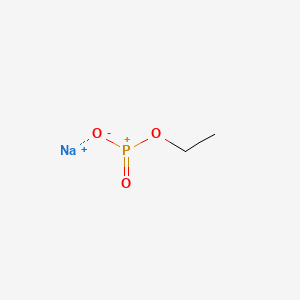
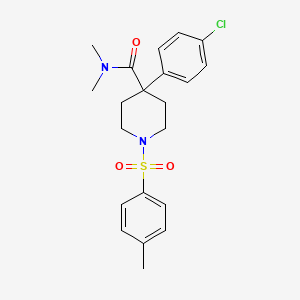
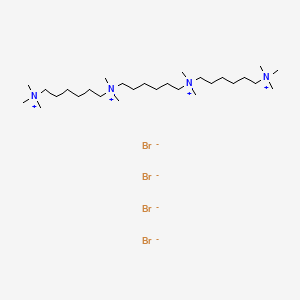

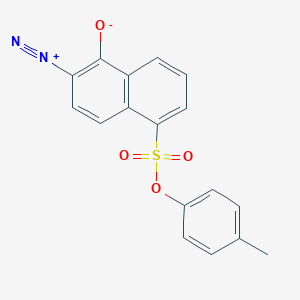



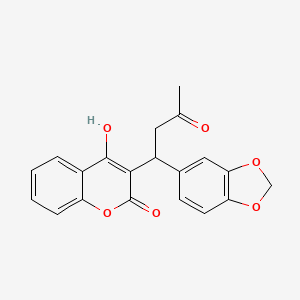
![N-[2-[(2-Bromo-6-cyano-4-nitrophenyl)azo]-5-(dipropylamino)phenyl]acetamide](/img/structure/B12676051.png)
